
6-Bromohexan-3-one
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Overview
Description
6-Bromohexan-3-one is an organic compound with the molecular formula C6H11BrO. It is a colorless liquid with a pungent odor and is commonly used in the pharmaceutical and chemical industries. This compound belongs to the class of organobromides and is a derivative of 3-hexanone, where a bromine atom is substituted at the sixth position of the hexanone chain.
Preparation Methods
The synthesis of 6-Bromohexan-3-one can be achieved through several methods. One common synthetic route involves the bromination of 3-hexanone. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction . The reaction conditions must be carefully controlled to ensure selective bromination at the sixth position.
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
6-Bromohexan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Reduction Reactions: The compound can be reduced to 3-hexanol, 6-bromo- using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or other oxidized derivatives depending on the oxidizing agent used.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products.
Scientific Research Applications
6-Bromohexan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, flavorings, and fragrances.
Biology: The compound is utilized in studies involving enzyme inhibition and protein synthesis.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It serves as a reagent in the production of brominated polymers, polyesters, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromohexan-3-one involves its reactivity due to the presence of the bromine atom. The bromine atom acts as a nucleophile, initiating reactions with various substrates. This reactivity allows the compound to participate in a wide range of chemical transformations, making it valuable in synthetic chemistry .
Comparison with Similar Compounds
6-Bromohexan-3-one can be compared with other similar compounds such as:
3-Hexanone: The parent compound without the bromine substitution.
6-Bromo-1-hexanol: Another brominated hexane derivative used in proteomics research and the synthesis of organic compounds.
2-Methyl-3-pentanone: An isomer of 3-hexanone with different chemical properties and applications.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
6-bromohexan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-2-6(8)4-3-5-7/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRZHUJVIDUZQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473067 |
Source
|
Record name | 3-Hexanone, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20434-22-4 |
Source
|
Record name | 3-Hexanone, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromohexan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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